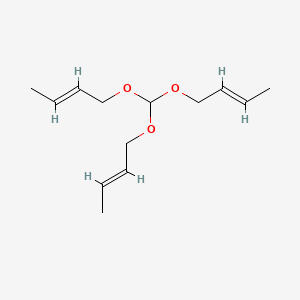

Tricrotyl orthoformate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tricrotyl orthoformate, also known as orthoformic acid tri-2-butenyl ester, is an organic compound with the molecular formula C13H22O3 and a molecular weight of 226.31 g/mol . It is a member of the orthoformate family, which are esters of orthoformic acid. These compounds are characterized by having three alkoxy groups attached to a central carbon atom. This compound is a colorless liquid that is used in various organic synthesis applications.

准备方法

The synthesis of tricrotyl orthoformate typically involves the reaction of orthoformic acid with crotyl alcohol. The reaction is carried out under acidic conditions to facilitate the formation of the ester. The general reaction scheme is as follows:

HC(OH)3+3CH3CH=CHCH2OH→HC(OCH2CH=CHCH3)3+3H2O

In industrial settings, the production of this compound may involve the use of catalysts to increase the reaction rate and yield. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants.

化学反应分析

Tricrotyl orthoformate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, this compound hydrolyzes to form orthoformic acid and crotyl alcohol.

Transesterification: It can react with other alcohols to form different orthoformates.

Reduction: this compound can be reduced to form tricrotyl methanol.

Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles to form substituted orthoformates.

Common reagents used in these reactions include water, alcohols, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Tricrotyl orthoformate has several applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

Protecting Group: In organic chemistry, this compound is used as a protecting group for aldehydes and ketones, preventing them from reacting under certain conditions.

Catalysis: It is used in catalytic reactions to enhance the selectivity and yield of desired products.

Biocatalysis: This compound is used in biocatalytic processes to improve the enantioselectivity of certain reactions.

作用机制

The mechanism of action of tricrotyl orthoformate in chemical reactions involves the formation of an intermediate alkoxonium ion. This ion is highly electrophilic and can react with various nucleophiles to form new carbon-oxygen bonds. The general mechanism is as follows:

- Protonation of the orthoformate to form an alkoxonium ion.

- Nucleophilic attack on the alkoxonium ion by a nucleophile.

- Formation of the substituted orthoformate and release of the leaving group.

This mechanism allows this compound to participate in a wide range of organic transformations, making it a versatile reagent in synthetic chemistry.

相似化合物的比较

Tricrotyl orthoformate can be compared with other orthoformates such as trimethyl orthoformate, triethyl orthoformate, and tripropyl orthoformate . These compounds share similar chemical properties but differ in their alkyl groups:

Trimethyl orthoformate (C4H10O3): A colorless liquid used as a reagent in organic synthesis.

Triethyl orthoformate (C7H16O3): A volatile liquid used in the synthesis of pharmaceuticals and agrochemicals.

Tripropyl orthoformate (C10H22O3): Used in the preparation of various organic compounds.

This compound is unique due to its crotyl groups, which provide additional reactivity and selectivity in certain chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules.

生物活性

Tricrotyl orthoformate (TCOF) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of TCOF, summarizing key findings from recent research, including in vitro studies, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is an orthoformate derivative characterized by its tri-substituted structure with three crotyl groups. Its chemical formula is represented as C15H24O3, and it is synthesized through reactions involving orthoformic acid and crotyl alcohols. The compound's unique structure contributes to its diverse biological activities.

Recent studies have suggested that TCOF exhibits several mechanisms of action, primarily through its influence on cellular pathways:

- Inhibition of Cell Proliferation : TCOF has been shown to inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. It operates by inducing apoptosis and disrupting cell cycle progression.

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties by modulating macrophage activity, which is crucial in conditions such as osteoporosis and cancer metastasis.

In Vitro Studies

A series of in vitro experiments have been conducted to assess the biological activity of TCOF. The following table summarizes key findings from these studies:

| Cell Line | IC50 (μM) | Activity |

|---|---|---|

| RAW 264.7 | 5 | Strong inhibition of macrophage proliferation |

| MCF-7 | 216 | Moderate inhibition |

| PC-3 | 30 | Significant inhibition |

These results indicate that TCOF exhibits potent anti-proliferative effects against RAW 264.7 macrophages, which are often used as surrogates for osteoclasts in anti-osteoporotic research. The IC50 values suggest that TCOF is more effective than traditional bisphosphonates like zoledronic acid in certain contexts .

Case Studies

- Anti-Osteoporotic Activity : A study evaluating the effects of TCOF on bone health demonstrated that it could inhibit osteoclast formation and activity, potentially offering a new therapeutic avenue for osteoporosis treatment. The compound was found to significantly reduce bone resorption markers in vitro.

- Cancer Metastasis : Another investigation focused on the role of TCOF in inhibiting the metastatic spread of prostate cancer cells. Results indicated that TCOF not only reduced cell viability but also affected migratory capabilities, suggesting a dual role in both preventing tumor growth and metastasis .

属性

IUPAC Name |

(E)-1-[bis[(E)-but-2-enoxy]methoxy]but-2-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O3/c1-4-7-10-14-13(15-11-8-5-2)16-12-9-6-3/h4-9,13H,10-12H2,1-3H3/b7-4+,8-5+,9-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQIJZJDZVTVCJ-OTWDQPKHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCOC(OCC=CC)OCC=CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/COC(OC/C=C/C)OC/C=C/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。